3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride 3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1432679-70-3
VCID: VC2963988
InChI: InChI=1S/C13H19FN2.2ClH/c1-9(2)12-4-3-7-16(12)13-6-5-10(15)8-11(13)14;;/h5-6,8-9,12H,3-4,7,15H2,1-2H3;2*1H
SMILES: CC(C)C1CCCN1C2=C(C=C(C=C2)N)F.Cl.Cl
Molecular Formula: C13H21Cl2FN2
Molecular Weight: 295.22 g/mol

3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride

CAS No.: 1432679-70-3

Cat. No.: VC2963988

Molecular Formula: C13H21Cl2FN2

Molecular Weight: 295.22 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride - 1432679-70-3

Specification

CAS No. 1432679-70-3
Molecular Formula C13H21Cl2FN2
Molecular Weight 295.22 g/mol
IUPAC Name 3-fluoro-4-(2-propan-2-ylpyrrolidin-1-yl)aniline;dihydrochloride
Standard InChI InChI=1S/C13H19FN2.2ClH/c1-9(2)12-4-3-7-16(12)13-6-5-10(15)8-11(13)14;;/h5-6,8-9,12H,3-4,7,15H2,1-2H3;2*1H
Standard InChI Key RFLYECKYPJWREW-UHFFFAOYSA-N
SMILES CC(C)C1CCCN1C2=C(C=C(C=C2)N)F.Cl.Cl
Canonical SMILES CC(C)C1CCCN1C2=C(C=C(C=C2)N)F.Cl.Cl

Introduction

Chemical Identity and Structure

3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride is an organic compound characterized by the following properties:

PropertyValue
CAS Number1432679-70-3
Molecular FormulaC₁₃H₂₁Cl₂FN₂
Molecular Weight295.22 g/mol
SMILES NotationNC1=CC=C(N2C(C(C)C)CCC2)C(F)=C1.[H]Cl.[H]Cl
MDL NumberMFCD24369148

The compound consists of an aniline core with a fluorine substituent at the 3-position and a 2-(propan-2-yl)pyrrolidine group at the 4-position, presented as a dihydrochloride salt. This configuration creates a complex molecular structure with multiple functional groups that contribute to its chemical behavior and potential applications .

Structural Characteristics

The structural components of 3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride can be analyzed as follows:

Core Structure

The molecule contains a 3-fluoro-4-substituted aniline as its core structure. The fluorine atom at the 3-position and the amino group create an electron density distribution that influences the compound's chemical reactivity and potential binding interactions . The aromatic ring provides planarity and potential for π-π stacking interactions with biological targets.

Pyrrolidine Moiety

The pyrrolidine ring connected to the 4-position of the aniline creates a tertiary amine linkage. This five-membered nitrogen heterocycle is further substituted with a propan-2-yl (isopropyl) group at the 2-position, introducing a chiral center in the molecule. The presence of this chiral center suggests the compound may exist as enantiomers with potentially different biological activities .

Salt Form

As a dihydrochloride salt, the compound contains two chloride counterions, likely associated with the basic nitrogen atoms in the structure (the aniline amino group and the pyrrolidine nitrogen). This salt formation typically increases water solubility compared to the free base form and may enhance stability under certain conditions .

Physical and Chemical Properties

Based on its structural features and comparisons with similar compounds, the following properties can be anticipated for 3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride:

PropertyPredicted Characteristic
Physical AppearanceLikely a crystalline solid
SolubilitySoluble in water; moderately soluble in polar organic solvents
pKaEstimated ~3-4 for the anilinium ion; ~8-9 for the pyrrolidinium ion
StabilityRequires storage in sealed, dry conditions at 2-8°C
LogP (free base)Estimated 3.0-3.5 based on similar structures
Melting PointLikely 180-220°C (based on similar amine hydrochloride salts)

The presence of the fluorine atom contributes to the compound's metabolic stability, as the C-F bond is resistant to oxidative metabolism. The tertiary amine functionality may act as a hydrogen bond acceptor in biological systems, while the primary amine group can serve as both a hydrogen bond donor and acceptor .

Structural Analogs and Comparison

Several structural analogs of 3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline are documented in chemical databases, providing context for understanding its potential properties and applications:

AnalogCAS NumberKey Structural Difference
3-Fluoro-4-(pyrrolidin-1-yl)aniline93246-54-9Lacks the propan-2-yl substituent on the pyrrolidine ring
3-Fluoro-4-(2-pyrrolidin-1-yl-ethoxy)aniline hydrochloride1431966-18-5Contains an ethoxy linker between the aromatic ring and pyrrolidine
3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride1185295-16-2Contains a six-membered piperidine ring instead of pyrrolidine
4-Fluoro-3-methyl-N-(propan-2-yl)aniline1342456-35-2Different arrangement of substituents on the aniline ring

These structural relationships suggest that 3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride belongs to a broader class of fluorinated aromatic amines with nitrogen-containing heterocyclic substituents, which have been explored for various pharmaceutical applications .

Analytical Characterization

For identification and purity assessment of 3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride, the following analytical techniques would typically be employed:

Spectroscopic Methods

  • NMR Spectroscopy: 1H NMR would show characteristic signals for the aromatic protons, pyrrolidine ring protons, isopropyl group, and amine protons. 19F NMR would show a single fluorine signal, likely in the range of -130 to -140 ppm. 13C NMR would confirm the carbon framework and assist in structure elucidation .

  • Mass Spectrometry: Expected to show a molecular ion peak corresponding to the free base (M+H)+ at approximately 223 m/z, with characteristic fragmentation patterns involving loss of the isopropyl group and cleavage of the C-N bond between the aniline and pyrrolidine moieties .

  • IR Spectroscopy: Would display characteristic bands for N-H stretching (primary amine), C-F stretching, and aromatic C=C vibrations.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with UV detection would be suitable for purity determination, with potential mobile phases including acetonitrile/water mixtures containing appropriate buffer systems to manage the basic functional groups .

Current Research and Future Directions

The fluorinated aniline scaffold present in 3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride appears in various research contexts, suggesting potential directions for investigation:

Medicinal Chemistry Applications

Recent research on fluorinated aromatic amines indicates growing interest in their applications as:

  • Allosteric modulators of G protein-coupled receptors (GPCRs)

  • Building blocks for CNS-targeted therapeutics

  • Components in multi-substituted heterocyclic compounds with potential biological activity

Structure-Activity Relationship Studies

The compound's structure presents opportunities for systematic modification to explore structure-activity relationships, including:

  • Variation of the position of the fluorine atom

  • Modification of the pyrrolidine substituents

  • Exploration of different heterocyclic attachments at the 4-position of the aniline

Synthetic Methodology Development

The synthesis of such fluorinated heteroaryl compounds continues to benefit from methodological advances, including:

  • Catalytic methods for C-N bond formation

  • Stereoselective approaches to control the configuration at the chiral center

  • Green chemistry approaches using alternative solvents or catalysts

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